3-(Cyclohexylsulfonyl)azetidine hydrochloride
Overview
Description
3-(Cyclohexylsulfonyl)azetidine hydrochloride, also known as CSAH, is an organic compound that belongs to the class of azetidines. It has a CAS Number of 1820638-85-4 and a molecular weight of 239.77 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(cyclohexylsulfonyl)azetidine hydrochloride . The InChI code is 1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(Cyclohexylsulfonyl)azetidine hydrochloride is a solid compound . It has a molecular weight of 239.77 .Scientific Research Applications
Scalable Synthesis and Safety of Energetic Building Blocks
One study detailed the scalable synthesis of 3-(Bromoethynyl)azetidine, a related energetic building block, highlighting a four-step sequence for its synthesis. The research included a detailed safety study of the hydrochloride salt to assess potential explosive properties, demonstrating the compound's utility in the production of active pharmaceutical ingredients (APIs) and the importance of counterion screening for safety mitigation (Kohler et al., 2018).
Ring Expansion and Functionalization
Another area of research involves the ring expansion of 2-(α-Hydroxyalkyl)azetidines to synthesize functionalized pyrrolidines. This process, achieved through reactions with thionyl chloride or methanesulfonyl chloride, showcases the versatility of azetidine derivatives in constructing complex cyclic structures with potential applications in medicinal chemistry (Durrat et al., 2008).
Synthesis of Mercapto-Azetidine Derivatives
Research into the synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride from 2-thiol-2-thiazoline demonstrates the compound's role in generating sulfhydryl-containing azetidines. The method described offers a high yield and purity, suitable for further exploration in industrial applications (Zhang Zhi-bao, 2011).
Azetidine-Based Drug Design
In drug design, azetidine derivatives, such as those explored for the synthesis of aztreonam intermediates, highlight the compound's utility in developing therapeutics. The process involved multiple steps, including esterification and sulfonation, to achieve high yields and purity, emphasizing azetidine derivatives' potential in pharmaceutical manufacturing (Luo You-fu, 2009).
Catalytic Synthesis and Heterocyclic Transformations
Azetidines are also central to catalytic synthesis processes, as shown in studies where azetidine-3-ols were transformed into 3-aryl-3-sulfanyl azetidines. This transformation demonstrates the compound's applicability in drug discovery programs, showcasing the potential for incorporating azetidine derivatives into new chemical entities for therapeutic use (Dubois et al., 2019).
properties
IUPAC Name |
3-cyclohexylsulfonylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGWPDSJUABJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylsulfonyl)azetidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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